An In-depth Technical Guide to (R)-3-(Fmoc-amino)pyrrolidine HCl: A Chiral Building Block for Advanced Drug Discovery
An In-depth Technical Guide to (R)-3-(Fmoc-amino)pyrrolidine HCl: A Chiral Building Block for Advanced Drug Discovery
This guide provides an in-depth technical overview of (R)-3-(Fmoc-amino)pyrrolidine hydrochloride, a key chiral building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the scientific principles underpinning its application, provides detailed experimental protocols, and offers insights into its strategic importance in the synthesis of complex molecules and novel therapeutics.
Introduction: The Strategic Value of a Protected Chiral Scaffold
(R)-3-(Fmoc-amino)pyrrolidine HCl is a versatile synthetic intermediate widely employed in peptide synthesis and medicinal chemistry.[1][2] Its value stems from the unique combination of a stereochemically defined pyrrolidine ring and a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds and approved drugs, prized for its ability to introduce conformational rigidity and explore three-dimensional chemical space, which is crucial for optimizing drug-target interactions.[3][4] The Fmoc group, a cornerstone of modern solid-phase peptide synthesis (SPPS), offers the advantage of mild deprotection conditions, ensuring the integrity of sensitive functional groups within a growing peptide chain.[5][6] This guide will delve into the chemical properties, synthesis, and applications of this important molecule, providing the necessary detail for its effective utilization in a research and development setting.
Chemical Structure and Physicochemical Properties
The chemical structure of (R)-3-(Fmoc-amino)pyrrolidine HCl combines the fluorenylmethoxycarbonyl protecting group attached to the amino function at the chiral center of the pyrrolidine ring, with the molecule being supplied as a hydrochloride salt.
Molecular Structure:
Caption: Chemical structure of (R)-3-(Fmoc-amino)pyrrolidine HCl.
Physicochemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 400653-43-2 | [1][2] |
| Molecular Formula | C₁₉H₂₀N₂O₂·HCl | [1][2] |
| Molecular Weight | 344.84 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 134-138 °C (decomposes) | [1][2] |
| Purity | ≥95% (typically ≥98% by HPLC) | [7][8] |
| Storage | 0-8 °C, under inert atmosphere | [1][2] |
The hydrochloride salt form enhances the compound's stability and solubility in various organic solvents commonly used in synthesis, facilitating its handling and application in laboratory settings.[1]
Synthesis of (R)-3-(Fmoc-amino)pyrrolidine HCl
The synthesis of (R)-3-(Fmoc-amino)pyrrolidine HCl is typically achieved through the protection of the amino group of a suitable (R)-3-aminopyrrolidine precursor. A common and effective method involves the use of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as the Fmoc-donating reagent.
Caption: General workflow for the synthesis of (R)-3-(Fmoc-amino)pyrrolidine HCl.
Experimental Protocol: Fmoc Protection of (R)-3-Aminopyrrolidine
This protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
(R)-3-Aminopyrrolidine dihydrochloride
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIEA)
-
1,4-Dioxane
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) solution (e.g., 1 M in diethyl ether)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve (R)-3-aminopyrrolidine dihydrochloride (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v). Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Fmoc-OSu: To the stirring solution, add Fmoc-OSu (1.05 equivalents) portion-wise over 15-20 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Fmoc-protected amine.
-
Salt Formation: Dissolve the purified product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and add a solution of HCl (1 equivalent, e.g., 1 M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (R)-3-(Fmoc-amino)pyrrolidine HCl as a white to off-white solid.
Applications in Peptide Synthesis and Drug Discovery
The unique structural features of (R)-3-(Fmoc-amino)pyrrolidine HCl make it a valuable tool in several areas of chemical and pharmaceutical research.[1][2]
4.1. Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in SPPS to introduce a constrained, non-proteinogenic amino acid analogue into a peptide sequence.[1][2] The pyrrolidine ring can induce specific turns or kinks in the peptide backbone, which can be crucial for mimicking or disrupting protein-protein interactions.
Causality Behind its Use in SPPS:
-
Fmoc Group: The Fmoc group is stable to the acidic conditions often used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.[9] Its removal is achieved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), ensuring the integrity of the growing peptide chain.[6]
-
Pyrrolidine Scaffold: The incorporation of the rigid pyrrolidine structure can enhance the metabolic stability of the resulting peptide by making it less susceptible to proteolytic degradation.[10] Furthermore, the defined stereochemistry at the 3-position allows for precise control over the spatial orientation of the peptide backbone and any appended side chains.
Experimental Protocol: Incorporation of (R)-3-(Fmoc-amino)pyrrolidine HCl into a Peptide Sequence via SPPS
This protocol outlines a manual procedure for a single coupling cycle on a 0.1 mmol scale.
Materials:
-
Fmoc-protected peptide-resin
-
(R)-3-(Fmoc-amino)pyrrolidine HCl
-
Coupling reagent: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Base: Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling:
-
In a separate vial, dissolve (R)-3-(Fmoc-amino)pyrrolidine HCl (3 equivalents) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a colorimetric test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
4.2. Medicinal Chemistry and Drug Discovery
Beyond peptide synthesis, the pyrrolidine scaffold is a privileged structure in medicinal chemistry.[3][4] The (R)-3-amino-pyrrolidine moiety can be found in a variety of drug candidates and approved pharmaceuticals. The Fmoc-protected version serves as a convenient intermediate for the elaboration of this scaffold into more complex molecules targeting a range of diseases, including neurological disorders.[1]
Analytical Data
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group protons in the aromatic region (typically between 7.2 and 7.9 ppm). The protons of the pyrrolidine ring will appear in the aliphatic region (generally between 1.5 and 4.0 ppm), with their chemical shifts and coupling patterns being influenced by their stereochemical environment. The methine and methylene protons of the Fmoc group will also be present.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate (around 155-160 ppm), the aromatic carbons of the fluorenyl group (in the 120-145 ppm range), and the aliphatic carbons of the pyrrolidine ring and the Fmoc linker.
5.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations (around 3300-3500 cm⁻¹)
-
C=O stretching of the carbamate (around 1680-1720 cm⁻¹)
-
Aromatic C-H and C=C stretching vibrations from the fluorenyl group.
-
Aliphatic C-H stretching vibrations from the pyrrolidine ring.
5.3. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base of (R)-3-(Fmoc-amino)pyrrolidine. The calculated monoisotopic mass for the free base (C₁₉H₂₀N₂O₂) is 308.1525 g/mol .
Safety and Handling
As a laboratory chemical, (R)-3-(Fmoc-amino)pyrrolidine HCl should be handled with appropriate care. The following information is a summary of potential hazards and recommended safety precautions.
Hazard Identification:
-
Skin Irritation: May cause skin irritation.[11]
-
Eye Irritation: May cause serious eye irritation.[11]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[11]
-
Harmful if Swallowed: May be harmful if ingested.[12]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.
-
Spills: In case of a spill, wear appropriate PPE and contain the spill. Collect the material using a method that does not generate dust (e.g., with a wet paper towel) and place it in a suitable container for disposal.
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
(R)-3-(Fmoc-amino)pyrrolidine HCl is a valuable and versatile chiral building block that empowers researchers in peptide synthesis and medicinal chemistry to create complex and biologically active molecules. Its well-defined stereochemistry, the conformational constraints imposed by the pyrrolidine ring, and the mild deprotection conditions afforded by the Fmoc group provide a powerful combination for the rational design of novel peptides and small molecule therapeutics. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in advancing scientific discovery.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. [Link]
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
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Giraud, M., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Journal of Chromatography B, 967, 203-211. [Link]
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Wieczorek, Z., et al. (2018). Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. Scientific Reports, 8(1), 1-13. [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-29). Humana Press.
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Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
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Bruker. (n.d.). Materials and Methods Solid phase peptide synthesis: Fmoc protected amino acids and Wang based resins were purchased from GL Bio. [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Link]
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MDPI. (2020, September 1). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed... [Link]
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Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). [Link]
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Wiley-VCH. (2008). Supporting Information. [Link]
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ACS Publications. (n.d.). Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles | ACS Applied Materials & Interfaces. [Link]
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Reddit. (2022, February 24). Working up the product after removing FMOC : r/Chempros. [Link]
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1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. (n.d.). [Link]
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Reddit. (2024, May 16). Questions about Fmoc protection using Fmoc-Osu : r/OrganicChemistry. [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
- Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
ACS Publications. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. [Link]
- Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
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